rac-N-Demethyl dimethindene

Overview

Description

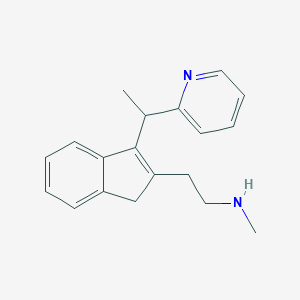

rac-N-Demethyl dimethindene is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that combines an indene moiety with a pyridine ring, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-N-Demethyl dimethindene typically involves multi-step organic reactions. One common method includes the alkylation of 1H-indene with 2-bromo-1-(pyridin-2-yl)ethane, followed by methylation of the resulting intermediate. The reaction conditions often require the use of strong bases such as sodium hydride (NaH) and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

rac-N-Demethyl dimethindene can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) to yield reduced amine derivatives.

Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.

Reduction: H2 with Pd/C catalyst, lithium aluminum hydride (LiAlH4).

Substitution: NaN3 in dimethyl sulfoxide (DMSO), NaOMe in methanol.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Reduced amine derivatives.

Substitution: Azido derivatives, methoxy derivatives.

Scientific Research Applications

rac-N-Demethyl dimethindene has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.

Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent for neurological disorders.

Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of rac-N-Demethyl dimethindene involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, affecting signal transduction and cellular responses.

Comparison with Similar Compounds

Similar Compounds

- N-Methyl-2-(pyridin-2-yl)ethanamine

- N-Methyl-1-(pyridin-2-yl)methanamine

- N-Methyl-1-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanamine

Uniqueness

rac-N-Demethyl dimethindene stands out due to its unique indene-pyridine structure, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets that are not possible with simpler analogs, making it a valuable compound for research and development in various scientific fields.

Biological Activity

rac-N-Demethyl dimethindene is a derivative of dimethindene, characterized by its unique indene-pyridine structure. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly as a selective histamine H1 antagonist. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : C20H24N2

- CAS Number : 151562-10-6

- Molecular Weight : 292.418 g/mol

- Density : 1.065 g/cm³

- Melting Point : 50 - 53 °C

- Boiling Point : 416.3 °C at 760 mmHg

The compound's structure combines an indene moiety with a pyridine ring, which contributes to its distinct chemical and biological properties .

This compound primarily functions as a selective antagonist of the histamine H1 receptor. This interaction is crucial for modulating various physiological responses, including allergic reactions and inflammation. The compound has also been shown to influence potassium (K+) channels, specifically blocking K+ currents in cellular models .

Key Mechanisms:

- Histamine H1 Receptor Antagonism : Inhibits the action of histamine, reducing allergy symptoms and inflammatory responses.

- K+ Channel Blockade : Demonstrated to decrease K+ currents in Xenopus oocytes, indicating potential implications for cardiac and neuronal excitability .

Pharmacological Properties

- Antihistaminic Effects : As a histamine H1 antagonist, this compound exhibits significant antihistaminic properties, which can be beneficial in treating allergic conditions.

- Impact on Wound Healing : Research indicates that dimethindene can impair cutaneous wound healing in animal models. For instance, intraperitoneal administration of dimethindene at a dose of 0.25 mg delayed skin wound closure in C57BL/6 mice .

- Neuropharmacological Effects : The compound has potential applications in neurological disorders due to its ability to modulate neurotransmitter systems.

Case Studies and Research Findings

A variety of studies have explored the biological activity of this compound:

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound | Structure | Key Activity |

|---|---|---|

| N-Methyl-2-(pyridin-2-yl)ethanamine | Similar pyridine structure | Moderate H1 antagonism |

| N-Methyl-1-(pyridin-2-yl)methanamine | Similar base structure | Lower potency than this compound |

| Dimethindene | Parent compound | Potent H1 antagonist but with different side effects |

The unique indene-pyridine structure of this compound allows for specific interactions with molecular targets that are not possible with simpler analogs, enhancing its research value.

Properties

IUPAC Name |

N-methyl-2-[3-(1-pyridin-2-ylethyl)-1H-inden-2-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2/c1-14(18-9-5-6-11-21-18)19-16(10-12-20-2)13-15-7-3-4-8-17(15)19/h3-9,11,14,20H,10,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJCOUIHMDYBQRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90929150 | |

| Record name | N-Methyl-2-{3-[1-(pyridin-2-yl)ethyl]-1H-inden-2-yl}ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90929150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135784-56-4 | |

| Record name | N-Methyl-2-(3-(1-pyridin-2-ylethyl)-1H-inden-2-yl)ethanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135784564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-2-{3-[1-(pyridin-2-yl)ethyl]-1H-inden-2-yl}ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90929150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.